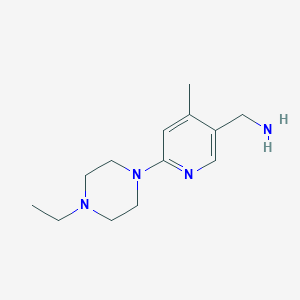
(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine: is a chemical compound with the molecular formula C12H20N4 and a molecular weight of 220.31 g/mol . This compound is a derivative of piperazine and pyridine, which are commonly used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine typically involves the reaction of 4-methylpyridine with 4-ethylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the nitrogen atoms of the piperazine ring.
Scientific Research Applications
Chemistry: In chemistry, (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: This compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent. It has been investigated for its ability to interact with specific biological targets, such as enzymes and receptors .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. It is employed in the synthesis of polymers, coatings, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular processes .
Comparison with Similar Compounds
(4-Ethylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine: This compound shares a similar piperazine and pyridine structure but includes a thieno[2,3-d]pyrimidine ring.
(E)-6-(4-Ethylpiperazin-1-yl)-2-(3-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one: This compound has a similar piperazine moiety but is substituted with a 3-fluorobenzylidene group and a dihydronaphthalene ring.
Uniqueness: The uniqueness of (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine lies in its specific combination of piperazine and pyridine rings, which imparts distinct chemical and biological properties. This compound’s structure allows for versatile modifications, making it a valuable intermediate in the synthesis of various pharmaceuticals and chemical products .
Properties
Molecular Formula |
C13H22N4 |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
[6-(4-ethylpiperazin-1-yl)-4-methylpyridin-3-yl]methanamine |
InChI |
InChI=1S/C13H22N4/c1-3-16-4-6-17(7-5-16)13-8-11(2)12(9-14)10-15-13/h8,10H,3-7,9,14H2,1-2H3 |
InChI Key |
AKACIWWOOBTAOU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C(=C2)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


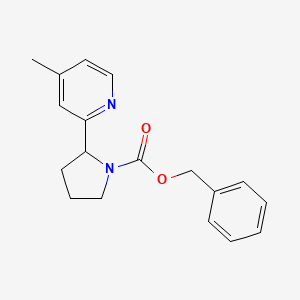

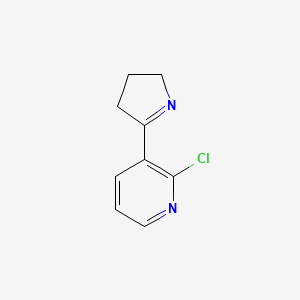

![3-Chloro-7-isopropoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11797045.png)
![5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11797053.png)
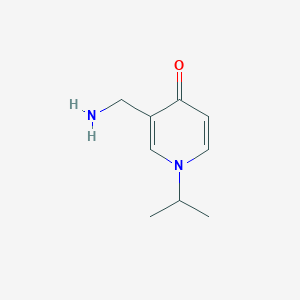

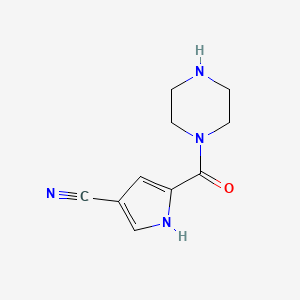




![5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11797103.png)
